molecular formula C9H8O2 B11921123 4-Ethynyl-3-methoxyphenol

4-Ethynyl-3-methoxyphenol

Cat. No.: B11921123
M. Wt: 148.16 g/mol
InChI Key: LRVZXJSRNTXMLC-UHFFFAOYSA-N
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Description

4-Ethynyl-3-methoxyphenol is an organic compound with the molecular formula C9H8O2 It is a phenolic compound characterized by the presence of an ethynyl group at the 4-position and a methoxy group at the 3-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodo-3-methoxyphenol with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of 4-Ethynyl-3-methoxyphenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-3-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones or hydroquinones.

    Reduction: Alkenes or alkanes.

    Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

4-Ethynyl-3-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-3-methoxyphenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

    2-Methoxyphenol (Guaiacol): Similar structure but with the methoxy group at the 2-position.

    4-Methoxyphenol (Mequinol): Lacks the ethynyl group but has similar antioxidant properties.

Uniqueness: 4-Ethynyl-3-methoxyphenol is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

4-ethynyl-3-methoxyphenol

InChI

InChI=1S/C9H8O2/c1-3-7-4-5-8(10)6-9(7)11-2/h1,4-6,10H,2H3

InChI Key

LRVZXJSRNTXMLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)C#C

Origin of Product

United States

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